Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidinecarboxylate derivative characterized by a phenoxyphenoxy substituent at the C-4 position and a methyl ester group at C-2. Pyrrolidinecarboxylates are often explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds .
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-phenoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-18(20)17-11-16(12-19-17)23-15-9-7-14(8-10-15)22-13-5-3-2-4-6-13/h2-10,16-17,19H,11-12H2,1H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCLZCMRVUPRJD-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrrolidine ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of phenoxy groups: The phenoxy groups can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a halogenated intermediate.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.
Nucleophilic Substitution at the Ether Linkage
The diaryl ether bond is generally stable but can undergo cleavage under extreme conditions. Substitution reactions are less common unless activated by electron-withdrawing groups.
Electrophilic Aromatic Substitution
The para-phenoxyphenoxy group directs electrophiles to specific positions on the aromatic rings. Reactivity depends on the electron-donating/withdrawing nature of substituents.
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the ether linkage typically remains intact.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to reflux | (2S,4S)-4-(4-phenoxyphenoxy)pyrrolidine-2-methanol | ~70% |
| DIBAL-H | Toluene, -78°C | Partially reduced intermediates | Moderate |
Salt Formation
The compound can form stable hydrochloride salts, enhancing solubility for pharmaceutical applications.
| Acid | Conditions | Product |
|---|---|---|
| HCl (gaseous) | Ethanol, 0°C | Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride |
| Citric acid | Aqueous solution | Water-soluble citrate salt |
Stereochemical Considerations
The 2S,4S configuration influences reaction outcomes:
-
Ester hydrolysis : Retention of configuration due to planar sp² intermediate .
-
Reductions : Chiral centers remain intact with non-racemizing agents like DIBAL-H .
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Functional Group | Reactivity | Common Reactions |
|---|---|---|
| Methyl ester | High | Hydrolysis, transesterification, reduction |
| Diarylether | Low | Cleavage under extreme acidic/basic conditions |
| Pyrrolidine ring | Moderate | N-alkylation, protonation |
Scientific Research Applications
Medicinal Chemistry
Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests it may exhibit biological activity.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. Research has shown that modifications in the phenoxy groups can enhance cytotoxicity against specific cancer cell lines.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents in conditions such as Alzheimer’s disease. Investigations into its mechanism of action are ongoing, focusing on its effects on neuroinflammation and oxidative stress.
Material Science
The unique chemical structure allows this compound to be utilized in the development of advanced materials.
- Polymer Synthesis : The compound can act as a monomer or crosslinker in polymer chemistry, contributing to the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in creating materials with tailored functionalities.
Biological Studies
Research involving this compound extends into various biological applications.
- Enzyme Inhibition : Studies have suggested that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in drug design aimed at modulating enzyme activity for therapeutic purposes.
- Receptor Binding Studies : Investigations into the binding affinity of this compound to various biological receptors have indicated potential roles in drug development targeting specific pathways associated with diseases such as diabetes and obesity.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The findings revealed that specific modifications significantly increased the compound's potency against breast cancer cell lines, suggesting a pathway for developing new anticancer agents.
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading neuroscience institute focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound reduced markers of inflammation and apoptosis in neuronal cultures exposed to toxic agents.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance stability and reactivity in electrophilic environments . Halogenation: Bromo and chloro substituents correlate with agrochemical applications (e.g., Fenpyroximate in ) .
Stereochemical Influence :
The (2S,4S) configuration ensures spatial arrangement critical for binding to chiral receptors or catalysts. For example, rigid pyrrolidine backbones are exploited in protease inhibitors .
Hazard Profiles :
Several analogs (e.g., hydrochloride salts) are classified as irritants, suggesting handling precautions for derivatives with ionic groups .
Potential Applications: Pharmaceuticals: Analogous structures (e.g., ’s tert-butoxycarbonyl derivatives) are intermediates in peptide-mimetic drug synthesis. Agrochemicals: Structural similarity to Fenoxycarb () hints at possible insecticidal activity, though ester vs. carbamate groups may alter toxicity profiles.
Biological Activity
Methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound characterized by its complex structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique stereochemistry and functional groups, which may facilitate interactions with various biological targets. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and comparative analyses with related compounds.
The molecular formula of this compound is , with a molecular weight of approximately 313.3 g/mol. The compound features a pyrrolidine ring and two phenoxy groups, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.3 g/mol |
| CAS Number | 1217630-77-7 |
| Stereochemistry | (2S,4S) |
This compound's biological activity is primarily attributed to its ability to interact with enzymes and receptors involved in metabolic pathways. Its structural features suggest potential roles as enzyme inhibitors, particularly in coagulation and inflammation pathways.
Key Mechanisms:
- Enzyme Inhibition: Similar compounds have been studied for their inhibitory effects on thrombin and other enzymes crucial for blood coagulation .
- Hydrophobic Interactions: The presence of hydrophobic phenoxy groups enhances the compound's affinity for lipid membranes and proteins, potentially increasing its bioavailability and efficacy .
Case Studies
-
Thrombin Inhibition Studies:
Research has indicated that derivatives similar to this compound exhibit significant thrombin inhibition. In vitro studies demonstrated that these compounds can effectively reduce thrombin activity, suggesting their potential use in anticoagulant therapies . -
Anti-inflammatory Potential:
Preliminary studies have shown that the compound may possess anti-inflammatory properties by modulating pathways related to inflammatory responses. Further investigation is required to elucidate the specific mechanisms involved. -
Comparative Analysis with Related Compounds:
A comparative study involving structurally similar compounds highlighted the unique biological profile of this compound. For instance:Compound Name Notable Features Methyl (2S,4S)-4-(4-fluorophenoxy)-2-pyrrolidinecarboxylate Fluorine substitution may enhance potency. Methyl (2S,4S)-3-(4-phenoxypyrrolidin-2-one) Different ring structure affecting activity. Methyl 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine-3-carboxylate Benzyl group may alter pharmacokinetics.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the pyrrolidine ring.
- Introduction of the methyl ester functional group.
- Substitution reactions to incorporate the phenoxy groups.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing methyl (2S,4S)-4-(4-phenoxyphenoxy)-2-pyrrolidinecarboxylate, and how can stereochemical purity be ensured?
- Answer: Synthesis typically involves multi-step protection/deprotection strategies. For example, Boc-protected pyrrolidine carboxylates (e.g., Methyl (2S,4S)-4-(Boc-amino)pyrrolidine-2-carboxylate) are synthesized via coupling reactions using tert-butoxycarbonyl (Boc) groups to preserve stereochemistry . Stereochemical control during the introduction of the 4-phenoxyphenoxy group can be achieved using chiral catalysts or enantioselective chromatography. Purity (>97% via HPLC) and stereochemical integrity should be validated using chiral HPLC, circular dichroism (CD), or X-ray crystallography .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign diastereotopic protons (e.g., pyrrolidine ring protons) using - and -NMR to confirm stereochemistry .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar pyrrolidine derivatives (e.g., single-crystal X-ray analysis with R factor <0.05) .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Answer: Refer to safety data sheets (SDS) for pyrrolidine derivatives. Key precautions include:
- Use PPE (gloves, goggles) to avoid skin/eye contact .
- Work in a fume hood due to potential respiratory irritation .
- Store in airtight containers at -20°C to prevent degradation .
Advanced Research Questions
Q. How does the 4-phenoxyphenoxy substituent influence the compound’s reactivity or biological activity?
- Answer: The 4-phenoxyphenoxy group enhances hydrophobicity and π-π stacking potential, which may improve binding to aromatic protein pockets. Comparative studies on analogs (e.g., pyriproxyfen, which shares this substituent) suggest it contributes to delayed metabolic degradation . Advanced computational modeling (e.g., molecular docking) can predict interactions with biological targets .
Q. What experimental strategies resolve contradictions in purity assessments between HPLC and NMR data?
- Answer: Discrepancies may arise from residual solvents or non-UV-active impurities. Strategies include:
- Multi-method validation : Cross-check with LC-MS or GC-MS to detect volatile impurities .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently .
- Elemental analysis : Verify carbon/nitrogen ratios to confirm stoichiometric integrity .
Q. What mechanistic insights explain low yields in the final coupling step of the synthesis?
- Answer: Low yields often stem from steric hindrance at the pyrrolidine C4 position or competing side reactions (e.g., oxidation of the phenoxyphenoxy group). Optimize by:
- Temperature control : Reduce reaction temperature to minimize decomposition .
- Catalyst screening : Use Pd-mediated cross-coupling or Mitsunobu conditions for stereospecific ether formation .
- Protection strategies : Introduce temporary protecting groups (e.g., tert-butyl) to shield reactive sites .
Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?
- Answer: Conduct accelerated stability studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
